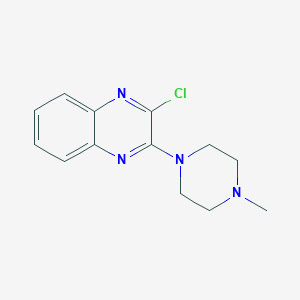
(4S)-3-acetyl-4-propan-2-yl-1,3-oxazolidin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-3-acetyl-4-propan-2-yl-1,3-oxazolidin-5-one is a chiral oxazolidine derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-3-acetyl-4-propan-2-yl-1,3-oxazolidin-5-one typically involves the cyclization of appropriate amino alcohols with acylating agents. One common method includes the reaction of (S)-isopropylamine with ethyl chloroformate to form the intermediate, which is then cyclized to yield the oxazolidine ring. The reaction conditions often require a base such as triethylamine and an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(4S)-3-acetyl-4-propan-2-yl-1,3-oxazolidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amino alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted oxazolidinones, amino alcohols, and functionalized oxazolidines, depending on the specific reagents and conditions used.
科学研究应用
(4S)-3-acetyl-4-propan-2-yl-1,3-oxazolidin-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections and neurological disorders.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism by which (4S)-3-acetyl-4-propan-2-yl-1,3-oxazolidin-5-one exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
(4R)-4-Isopropyl-3-acetyloxazolidine-5-one: The enantiomer of the compound, which may exhibit different biological activities and properties.
4-Isopropyl-3-acetyloxazolidine: A non-chiral analog with similar structural features but lacking the chiral center.
3-Acetyloxazolidine-5-one: A simpler analog without the isopropyl group.
Uniqueness
(4S)-3-acetyl-4-propan-2-yl-1,3-oxazolidin-5-one is unique due to its chiral center, which imparts specific stereochemical properties that can influence its reactivity and interactions with other molecules. This makes it particularly valuable in asymmetric synthesis and chiral catalysis.
属性
CAS 编号 |
125679-71-2 |
|---|---|
分子式 |
C8H13NO3 |
分子量 |
171.19 g/mol |
IUPAC 名称 |
(4S)-3-acetyl-4-propan-2-yl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C8H13NO3/c1-5(2)7-8(11)12-4-9(7)6(3)10/h5,7H,4H2,1-3H3/t7-/m0/s1 |
InChI 键 |
QOSOTPZRTCWDOH-ZETCQYMHSA-N |
SMILES |
CC(C)C1C(=O)OCN1C(=O)C |
手性 SMILES |
CC(C)[C@H]1C(=O)OCN1C(=O)C |
规范 SMILES |
CC(C)C1C(=O)OCN1C(=O)C |
同义词 |
5-Oxazolidinone, 3-acetyl-4-(1-methylethyl)-, (4S)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![5-Cyclohexyloxy-4-cyclohexyloxycarbonyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B141824.png)





